Regioisomeric Scaffold Selectivity: 1,2,4-Oxadiazol-5-one vs. 1,3,4-Oxadiazol-2(3H)-one in Nuclear Receptor Profiling
Derivatives built on the 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one scaffold exhibit high selectivity for GPBAR1 over a panel of six related nuclear receptors. Compounds 9 and 10, which retain the intact 1,2,4-oxadiazol-5-one core linked via the pyrrolidine nitrogen, showed no significant transactivation of FXR, LXRα, LXRβ, PXR, PPARα, or PPARγ at 10 µM [1]. In contrast, the 1,3,4-oxadiazol-2(3H)-one regioisomer series has been primarily explored as 5-HT₄ ligands (US Patent 6,248,757), with no reported GPBAR1 selectivity data, indicating divergent target engagement driven solely by the heterocycle's atom arrangement [2].
| Evidence Dimension | GPBAR1 selectivity over FXR, LXRα, LXRβ, PXR, PPARα, PPARγ |
|---|---|
| Target Compound Data | Compounds 9 and 10 (1,2,4-oxadiazol-5-one urea derivatives): No significant activation of any off-target receptor at 10 µM; EC₅₀ (GPBAR1) = 3.5 µM (9) and 4.6 µM (10) [1] |
| Comparator Or Baseline | 1,3,4-Oxadiazol-2(3H)-one regioisomer series: Reported as 5-HT₄ ligands; no GPBAR1 selectivity data available [2] |
| Quantified Difference | Qualitative selectivity divergence: 1,2,4-oxadiazol-5-one scaffold enables GPBAR1-selective agonism; 1,3,4-oxadiazol-2(3H)-one scaffold directs 5-HT₄ receptor activity. Baseline bile acid TLCA is non-selective across FXR and GPBAR1 [1]. |
| Conditions | Transactivation assays in HEK-293T cells; GPBAR1 CRE-driven reporter; off-target panel at 10 µM compound concentration [1] |
Why This Matters
For procurement in metabolic disease or GPBAR1-targeted programs, selecting the 1,2,4-oxadiazol-5-one regioisomer is critical to avoid off-target nuclear receptor activation that plagues bile acid-derived ligands.
- [1] Di Leva, F. S.; Festa, C.; Carino, A.; De Marino, S.; Marchianò, S.; Di Marino, D.; Finamore, C.; Monti, M. C.; Zampella, A.; Fiorucci, S.; Limongelli, V. Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. Sci. Rep. 2019, 9, 2504. DOI: 10.1038/s41598-019-38840-z. View Source
- [2] Lochead, A. W.; Jegham, S.; Jeunesse, J.; Nedelec, A. 3-(Pyrrolidin-3-yl)-1,3,4-oxadiazol-2(3H)-one derivatives and their use as 5-HT4 ligands. US Patent 6,248,757 B1, June 19, 2001. View Source
